molecular formula C8H5F4NO3 B11717764 2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol

2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol

Katalognummer: B11717764
Molekulargewicht: 239.12 g/mol
InChI-Schlüssel: FQNUCFISRJQPHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H5F4NO3 and a molecular weight of 239.12 g/mol . This compound is characterized by the presence of trifluoromethyl and nitrophenyl groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and nitrophenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .

Eigenschaften

Molekularformel

C8H5F4NO3

Molekulargewicht

239.12 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(4-fluoro-3-nitrophenyl)ethanol

InChI

InChI=1S/C8H5F4NO3/c9-5-2-1-4(3-6(5)13(15)16)7(14)8(10,11)12/h1-3,7,14H

InChI-Schlüssel

FQNUCFISRJQPHZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.